molecular formula C16H21N3O3S B11013805 N-[3-(1H-imidazol-1-yl)propyl]-2-(propylsulfonyl)benzamide

N-[3-(1H-imidazol-1-yl)propyl]-2-(propylsulfonyl)benzamide

Cat. No.: B11013805
M. Wt: 335.4 g/mol
InChI Key: YATYDPKPKNJPLI-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2-(propylsulfonyl)benzamide is a compound that features an imidazole ring, a propyl chain, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-(propylsulfonyl)benzamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization.

    Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where a propyl halide reacts with the imidazole ring.

    Formation of the Benzamide Group: The benzamide group is formed by reacting a benzoyl chloride with an amine group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-2-(propylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-(propylsulfonyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity and cellular processes. The benzamide group can interact with proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-propylsulfonylbenzamide

InChI

InChI=1S/C16H21N3O3S/c1-2-12-23(21,22)15-7-4-3-6-14(15)16(20)18-8-5-10-19-11-9-17-13-19/h3-4,6-7,9,11,13H,2,5,8,10,12H2,1H3,(H,18,20)

InChI Key

YATYDPKPKNJPLI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1C(=O)NCCCN2C=CN=C2

Origin of Product

United States

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